6-Cyclopropyl-2-hydroxynicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-cyclopropyl-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)6-3-4-7(5-1-2-5)11-9(6)13/h3-5H,1-2H2,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBJQQISTVBVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C(=O)N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Chemical Transformations of 6 Cyclopropyl 2 Hydroxynicotinamide
Comprehensive Retrosynthetic Analysis
A retrosynthetic analysis of 6-cyclopropyl-2-hydroxynicotinamide identifies the most logical disconnections to simplify the molecule into readily available starting materials. The primary disconnection points are the amide bond and the bonds forming the pyridine (B92270) ring.
The most straightforward disconnection is the amide bond (a C-N cleavage), which simplifies the target molecule to 6-cyclopropyl-2-hydroxynicotinic acid (or its corresponding ester) and ammonia (B1221849). This precursor, a substituted nicotinic acid, is the key intermediate for the final amidation step.
Further disconnection of the 6-cyclopropyl-2-hydroxynicotinic acid intermediate involves breaking the pyridine ring. This can be envisioned through several pathways common in pyridone synthesis, typically involving condensation reactions. This leads to simpler, acyclic precursors. For instance, a common strategy for forming a 2-pyridone ring involves the reaction of a β-ketoester with an enamine or a compound containing an active methylene (B1212753) group. This suggests precursors such as a cyclopropyl-containing β-keto compound and a three-carbon component that provides the C4, C5, and C3-carboxylate functionality of the pyridine ring.
A plausible set of key precursors derived from this analysis is outlined in the table below.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 6-Cyclopropyl-2-hydroxynicotinic acid | C9H9NO3 | Direct precursor for the final amidation step. |
| Ethyl 3-cyclopropyl-3-oxopropanoate | C8H12O3 | A β-ketoester providing the cyclopropyl (B3062369) group and two ring carbons (C5, C6). |
| Cyanoacetamide | C3H4N2O | Provides the remaining ring atoms (C2, C3, C4) and the nitrogen for the amide. |
Direct and Convergent Synthetic Methodologies for the Core Structure
The synthesis of this compound is typically achieved through a convergent approach where the substituted pyridine ring is first constructed and then the amide functionality is introduced.
The formation of the 2-hydroxy-6-cyclopropylpyridine core is the central challenge in the synthesis. Multi-component reactions are highly efficient for constructing such heterocyclic systems. eurekaselect.com A common and effective method is the condensation of a 1,3-dicarbonyl compound with a molecule containing an active methylene group, such as cyanoacetamide.
Specifically, the synthesis can be initiated from a cyclopropyl-substituted β-ketoester, such as ethyl 3-cyclopropyl-3-oxopropanoate. The reaction of this ketoester with cyanoacetamide in the presence of a base catalyst like piperidine (B6355638) or sodium ethoxide leads to the formation of the 2-pyridone ring through a series of condensation and cyclization steps. This approach, a variation of the Guareschi-Thorpe condensation, directly yields a substituted 2-hydroxy-3-cyanopyridine, which can then be hydrolyzed to the corresponding nicotinic acid.
The final step in the synthesis is the conversion of the carboxylic acid group at the 3-position of the pyridine ring into a primary amide. This transformation is a standard procedure in organic synthesis. The process begins with the hydrolysis of the ester or nitrile group of the pyridine intermediate to form 6-cyclopropyl-2-hydroxynicotinic acid.
This carboxylic acid is then activated to facilitate the reaction with ammonia. Common methods for amidation include:
Conversion to an Acid Chloride: The carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride, which readily reacts with aqueous or gaseous ammonia to form the amide.
Peptide Coupling Reagents: A milder and very common approach involves the use of peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)/EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) activate the carboxylic acid, allowing for a direct and efficient reaction with an ammonia source (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium chloride with a base) at room temperature. mdpi.com
Table 2: Common Amidation Methods for Nicotinic Acids
| Method | Reagents | Typical Conditions |
|---|---|---|
| Acid Chloride Formation | SOCl₂ or (COCl)₂ followed by NH₃/NH₄OH | Anhydrous solvent (e.g., DCM, THF), often at 0°C to room temperature. |
| Peptide Coupling | HATU, DIPEA, NH₄Cl | Aprotic polar solvent (e.g., DMF, NMP), room temperature. |
Stereoselective Synthesis Considerations
The structure of this compound itself is achiral and does not possess any stereocenters. The cyclopropyl ring is symmetrically attached to the pyridine core, and there are no chiral carbons within the molecule.
Therefore, stereoselective synthesis is not a concern for the preparation of the parent compound. However, this aspect would become critically important if chiral centers were to be introduced. For example, if derivatives were synthesized with substituents on the cyclopropyl ring or if a chiral group were attached to the amide nitrogen or the pyridone oxygen, then diastereomers or enantiomers would be possible. In such cases, asymmetric synthesis methodologies, such as using chiral catalysts for the ring formation or employing chiral auxiliaries, would be necessary to control the stereochemical outcome.
Derivatization Strategies for Analog Libraries
The this compound scaffold presents several opportunities for chemical modification to generate analog libraries for structure-activity relationship (SAR) studies in drug discovery. The 2-hydroxypyridine (B17775) moiety exists in tautomeric equilibrium with its 2-pyridone form, which influences its reactivity.
Key points for derivatization include:
Amide Nitrogen (N-H): The primary amide can be alkylated or acylated to introduce a wide variety of substituents. N-alkylation can be achieved using alkyl halides under basic conditions, while N-acylation can be performed with acid chlorides or anhydrides.
Pyridone Oxygen/Nitrogen: The 2-pyridone system can undergo O-alkylation or N-alkylation. The site of reaction (O vs. N) is often dependent on the alkylating agent and reaction conditions (e.g., hard vs. soft electrophiles, choice of base and solvent). This allows for the introduction of diverse alkyl or aryl groups.
Pyridine Ring (C-H): The pyridine ring can be substituted at the available positions, primarily C5. Electrophilic aromatic substitution reactions, such as halogenation (e.g., with NBS or NCS) or nitration, can introduce new functional groups that can be further modified.
Cyclopropyl Group: While chemically robust, the cyclopropyl group could potentially be replaced with other small alkyl or cycloalkyl groups by starting the synthesis from different β-ketoesters.
Table 3: Potential Derivatization Strategies
| Position | Type of Reaction | Potential Functional Groups to Introduce |
|---|---|---|
| Amide Nitrogen | N-Alkylation, N-Arylation, N-Acylation | Methyl, ethyl, benzyl, phenyl, acetyl, benzoyl |
| Pyridone Oxygen | O-Alkylation, O-Acylation | Methoxy, ethoxy, benzyloxy, acetate |
| Pyridone Nitrogen | N-Alkylation | Methyl, ethyl, various alkyl chains |
These strategies allow for the systematic exploration of the chemical space around the core structure, which is a fundamental practice in medicinal chemistry for optimizing the properties of a lead compound.
Modifications at the Nicotinamide (B372718) Amide Functionality
The amide group of this compound is a key site for chemical manipulation, allowing for the introduction of a wide range of functional groups.
One of the fundamental transformations of the amide is its hydrolysis to the corresponding carboxylic acid, 6-cyclopropyl-2-hydroxynicotinic acid. This reaction can be carried out under either acidic or basic conditions. researchgate.netgoogle.com For instance, heating the nicotinamide in the presence of a strong base like sodium hydroxide leads to the formation of the sodium salt of the carboxylic acid, which can then be neutralized to yield the free acid. google.com Enzymatic hydrolysis, employing enzymes such as nicotinamidase, also offers a mild and specific method for this conversion. Current time information in Bangalore, IN.
The resulting 6-cyclopropyl-2-hydroxynicotinic acid serves as a versatile intermediate for the synthesis of a variety of N-substituted amide derivatives . Standard peptide coupling methods can be employed to react the carboxylic acid with a diverse range of primary and secondary amines. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of new amide bonds. nih.gov This allows for the systematic variation of the substituent on the amide nitrogen, which is a common strategy in medicinal chemistry to explore structure-activity relationships.
Another potential modification of the primary amide is its dehydration to form the corresponding nitrile, 6-cyclopropyl-2-hydroxy-3-cyanopyridine. This transformation is typically achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). noaa.gov The resulting nitrile group can then participate in a variety of further chemical reactions.
| Transformation | Reagents and Conditions | Product |
| Amide Hydrolysis | NaOH (aq), heat; or HCl (aq), heat | 6-Cyclopropyl-2-hydroxynicotinic acid |
| N-Substituted Amide Synthesis | 1. Hydrolysis to carboxylic acid2. R¹R²NH, EDC, HOBt | N,N-Disubstituted-6-cyclopropyl-2-hydroxynicotinamide |
| Dehydration | P₂O₅ or SOCl₂, heat | 6-Cyclopropyl-2-hydroxy-3-cyanopyridine |
Functionalization of the 2-Hydroxyl Group
The 2-hydroxyl group of this compound exists in a tautomeric equilibrium with its corresponding 2-pyridone form. In solution and in the solid state, the pyridone tautomer generally predominates. This tautomerism plays a crucial role in the functionalization of this part of the molecule.
The most common reaction at this position is N-alkylation of the pyridone tautomer. The reaction of 2-hydroxypyridines with alkyl halides typically leads to selective alkylation on the nitrogen atom rather than the oxygen atom. This N-selectivity is often greater than 99%. A range of alkylating agents, including alkyl halides and alkyl sulfonates, can be used, often in the presence of a base. However, catalyst- and base-free methods for N-alkylation with organohalides have also been developed.
The choice of reaction conditions can influence the outcome. For example, the use of a chiral Lewis base catalyst can achieve enantioselective N-allylic alkylation. This highlights the potential for stereocontrolled modifications at this position.
| Transformation | Reagents and Conditions | Product |
| N-Alkylation | R-X (X=halide), base (e.g., K₂CO₃) or catalyst-free | 1-Alkyl-6-cyclopropyl-1,2-dihydro-2-oxo-nicotinamide |
Regioselective Substitutions on the Pyridine Scaffold
The pyridine ring of this compound is susceptible to electrophilic substitution reactions. The existing substituents—the 2-hydroxyl (or 2-oxo), the amide, and the 6-cyclopropyl groups—direct the position of incoming electrophiles. The 2-hydroxyl group is a strong activating group and, in concert with the amide at the 3-position, directs electrophiles primarily to the 5-position.
Halogenation , such as bromination, of 2-pyridone systems in aqueous solution has been studied. The reaction with bromine water can lead to substitution at the 3- and 5-positions. Given that the 3-position is already occupied in the target molecule, electrophilic halogenation would be expected to occur at the 5-position.
Nitration is another common electrophilic aromatic substitution. The nitration of 3-hydroxypyridine (B118123) derivatives typically occurs at the 2-position, while 6-hydroxy-2(1H)-pyridone is nitrated at the 3-position. For this compound, considering the directing effects of the existing groups, nitration is anticipated to occur at the 5-position of the pyridine ring. The reaction is generally carried out using a mixture of concentrated nitric and sulfuric acids.
| Transformation | Reagents and Conditions | Expected Major Product |
| Halogenation | Br₂/H₂O or NBS | 5-Bromo-6-cyclopropyl-2-hydroxynicotinamide |
| Nitration | HNO₃, H₂SO₄ | 6-Cyclopropyl-2-hydroxy-5-nitronicotinamide |
Advanced Spectroscopic and Structural Elucidation of 6 Cyclopropyl 2 Hydroxynicotinamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is an unparalleled tool for mapping the connectivity and spatial arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton and carbon atom, providing a detailed blueprint of the molecular structure.
¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 6-cyclopropyl-2-hydroxynicotinamide would be expected to reveal distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 6.0 and 8.5 ppm, with their splitting patterns dictated by coupling to adjacent protons. The protons of the cyclopropyl (B3062369) group would resonate in the upfield region, usually between 0.5 and 2.0 ppm, exhibiting complex splitting due to geminal and vicinal coupling. The amide (–CONH₂) protons would likely appear as two broad singlets, the chemical shift of which can be highly dependent on the solvent and concentration. The hydroxyl (–OH) proton would also present as a broad singlet, its position varying with experimental conditions.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 (pyridine) | ~7.8 | d | ~8.0 |
| H-5 (pyridine) | ~6.5 | d | ~8.0 |
| CH (cyclopropyl) | ~1.8 | m | - |
| CH₂ (cyclopropyl, 2H) | ~0.9 | m | - |
| CH₂ (cyclopropyl, 2H) | ~0.7 | m | - |
| NH₂ (amide, 2H) | ~7.5 (broad s), ~7.0 (broad s) | s | - |
| OH (hydroxyl) | ~11.0 | s | - |
Note: Predicted values are based on analogous structures and may vary from experimental results.
¹³C NMR for Carbon Backbone Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals would be anticipated. The carbon atoms of the pyridine ring would resonate in the aromatic region (100-160 ppm), with the carbon bearing the hydroxyl group (C-2) and the carbon attached to the cyclopropyl group (C-6) appearing at the downfield end of this range. The carbonyl carbon of the amide group would be the most downfield signal, typically above 165 ppm. The carbons of the cyclopropyl group would be found in the upfield region, generally below 30 ppm.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (pyridine) | ~162 |
| C-3 (pyridine) | ~115 |
| C-4 (pyridine) | ~140 |
| C-5 (pyridine) | ~110 |
| C-6 (pyridine) | ~155 |
| C=O (amide) | ~170 |
| CH (cyclopropyl) | ~15 |
| CH₂ (cyclopropyl) | ~8 |
Note: Predicted values are based on analogous structures and may vary from experimental results.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for establishing the through-bond and through-space connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the pyridine ring and the cyclopropyl group. For instance, a cross-peak between the signals for H-4 and H-5 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This would be instrumental in determining the preferred conformation of the molecule, for instance, the spatial relationship between the cyclopropyl group and the adjacent pyridine proton.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry would be employed to determine the precise molecular weight of this compound with high accuracy, allowing for the unambiguous determination of its elemental formula (C₉H₁₀N₂O₂). The expected monoisotopic mass would be approximately 178.0742 g/mol . Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Characteristic fragmentation pathways would likely involve the loss of the amide group (CONH₂), cleavage of the cyclopropyl ring, and fragmentation of the pyridine core.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₉H₁₁N₂O₂⁺ | 179.0815 |
| [M+Na]⁺ | C₉H₁₀N₂O₂Na⁺ | 201.0634 |
| [M-NH₂]⁺ | C₉H₉NO₂⁺ | 163.0601 |
Note: Predicted m/z values are calculated based on the elemental composition.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. A broad absorption in the region of 3400-3200 cm⁻¹ would correspond to the N-H stretching vibrations of the primary amide and the O-H stretching of the hydroxyl group. A strong, sharp absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the amide carbonyl group. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl and aromatic rings would be observed around 3100-3000 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3400-3200 (broad) |
| N-H Stretch (amide) | 3400-3200 (two bands) |
| C-H Stretch (aromatic) | ~3100 |
| C-H Stretch (cyclopropyl) | ~3050 |
| C=O Stretch (amide) | 1680-1650 |
| C=C, C=N Stretch (pyridine) | 1600-1450 |
Note: Predicted frequencies are based on characteristic group frequencies and may vary.
X-ray Crystallography for Solid-State Conformation and Packing
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would elucidate its solid-state conformation. It would be expected to show a largely planar pyridine ring. The analysis would also reveal the intermolecular interactions, such as hydrogen bonding involving the amide and hydroxyl groups, which dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the compound. Due to the lack of publicly available crystal structure data, a detailed analysis of the solid-state packing cannot be provided at this time.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity
The analysis of chiral molecules is a critical aspect of modern pharmaceutical and chemical research. For a compound like this compound, the potential for chirality exists, and should enantiomers be isolated, their distinct stereochemistry would necessitate advanced analytical methods for differentiation and quantification. Chiroptical spectroscopy, particularly Circular Dichroism (CD), stands as a powerful, non-destructive technique for this purpose.
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, or CD signal, is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. As enantiomers are non-superimposable mirror images of each other, they interact with circularly polarized light in an equal but opposite manner, yielding CD spectra that are mirror images.
In the context of this compound, the nicotinamide (B372718) ring system and its substituents would act as the primary chromophores. The specific spatial orientation of the cyclopropyl group relative to the hydroxynicotinamide core in each enantiomer would dictate the precise nature of the CD spectrum.
Research Findings and Application:
Currently, there is a notable absence of published research specifically detailing the chiroptical properties of this compound. Scientific literature to date has not presented studies on its resolution into separate enantiomers or the subsequent analysis of their enantiomeric purity using Circular Dichroism.
However, the principles of the technique can be applied hypothetically. If a racemic mixture of this compound were to be synthesized and then separated using chiral chromatography (a common technique for resolving nicotinamide derivatives), CD spectroscopy would be an ideal method to confirm the enantiomeric purity of the separated fractions. rsc.orgacs.org
The process would involve:
Dissolving a known concentration of the isolated enantiomer in a suitable, transparent solvent.
Recording the CD spectrum across a relevant range of ultraviolet wavelengths where the chromophores of the molecule absorb light.
Analyzing the resulting spectrum. A pure enantiomer would exhibit a characteristic CD spectrum with positive and/or negative peaks (Cotton effects) at specific wavelengths. Its mirror-image enantiomer would show a spectrum of identical shape but with inverted signs for all peaks.
The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A 100% ee sample would show the maximum CD signal, while a racemic (50:50) mixture would be CD silent, as the equal and opposite signals from the two enantiomers would cancel each other out.
Illustrative Data:
To demonstrate the type of data that would be generated from such an analysis, the following hypothetical table outlines the expected CD spectral characteristics for the two putative enantiomers of this compound.
| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) |
| Enantiomer A | 230 | +15.2 |
| 275 | -8.5 | |
| Enantiomer B | 230 | -15.2 |
| 275 | +8.5 | |
| Note: This data is illustrative and does not represent experimentally determined values for this compound. |
The study of chiral molecules containing cyclopropyl groups and the use of CD spectroscopy for stereochemical assignment is an established field. nih.gov Therefore, it is reasonable to assert that should the enantiomers of this compound be resolved, CD spectroscopy would be an indispensable tool for their characterization and quality control. The combination of chiral separation techniques with chiroptical analysis provides a robust framework for ensuring the enantiomeric purity of chiral compounds. nih.govmdpi.com
Computational Chemistry and Theoretical Modeling of 6 Cyclopropyl 2 Hydroxynicotinamide
Electronic Structure Calculations for Chemical Reactivity Prediction
Electronic structure calculations are fundamental to predicting the chemical reactivity of a molecule. By determining the distribution of electrons, it is possible to identify regions of a molecule that are likely to engage in chemical reactions.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For 6-cyclopropyl-2-hydroxynicotinamide, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring and the nitrogen atom of the amide group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient regions of the pyridine (B92270) ring and the carbonyl group of the amide, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative and would be determined by specific quantum chemical calculations.
The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
In the case of this compound, the ESP map would likely show negative potential around the oxygen atom of the hydroxyl group and the carbonyl oxygen of the amide group, as well as the nitrogen atom in the pyridine ring. Positive potential would be expected around the hydrogen atom of the hydroxyl group and the amide protons. The cyclopropyl (B3062369) group, being a saturated hydrocarbon, would exhibit a relatively neutral potential.
Molecular Dynamics and Docking Simulations for Putative Target Interactions
To explore the potential of this compound as a biologically active agent, molecular dynamics and docking simulations can be employed to study its interactions with putative protein targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method can estimate the binding affinity, often expressed as a docking score or binding energy. By docking this compound into the active site of a target protein, key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces can be identified.
For example, the hydroxyl and amide groups of the compound are capable of forming hydrogen bonds with amino acid residues in a protein's active site. The cyclopropyl and pyridine rings can engage in hydrophobic and pi-stacking interactions, respectively. The specific binding mode and affinity would depend on the topology and chemical nature of the target's binding pocket.
Table 2: Hypothetical Docking Results of this compound with a Putative Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Hydrogen Bond Donors | -OH, -NH2 |
| Key Hydrogen Bond Acceptors | C=O, N (pyridine) |
| Interacting Residues | Asp145, Lys72, Phe80 |
Note: These results are hypothetical and would be generated from actual docking calculations with a specific protein structure.
A molecule's biological activity is often dependent on its three-dimensional conformation. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound, providing insights into its flexibility and the energetically favorable shapes it can adopt in solution or within a protein binding site. nih.govrsc.org
MD simulations would reveal the rotational freedom around the single bonds, such as the bond connecting the cyclopropyl group to the pyridine ring and the C-C bond of the amide group. Understanding the accessible conformations is crucial for rational drug design, as it helps in identifying the bioactive conformation that is responsible for its interaction with a biological target.
Mechanistic Insights into Chemical Reactions
Theoretical calculations can also elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway. For instance, the reactivity of the hydroxyl group in esterification or etherification reactions, or the nucleophilic substitution at the pyridine ring, could be investigated. These studies are valuable for understanding the molecule's stability and potential metabolic pathways.
Transition State Analysis for Synthetic Pathways
The synthesis of this compound can be envisioned through several potential routes. A plausible pathway could involve the introduction of the cyclopropyl group onto a pre-existing hydroxynicotinamide scaffold or the formation of the pyridine ring from cyclopropyl-containing precursors. Transition state analysis, a cornerstone of computational reaction dynamics, allows for the in-silico investigation of these synthetic routes to identify the most energetically favorable pathway.
By employing quantum mechanical methods such as Density Functional Theory (DFT), the geometries and energies of reactants, intermediates, transition states, and products for each step of a proposed synthetic sequence can be calculated. The transition state, representing the highest energy point along the reaction coordinate, is of particular interest as its energy relative to the reactants (the activation energy) determines the rate of the reaction.
Hypothetical Synthetic Step: Palladium-Catalyzed Suzuki Coupling
One potential key step in the synthesis could be a Suzuki coupling reaction to introduce the cyclopropyl group at the 6-position of a suitable 6-halo-2-hydroxynicotinamide derivative. Computational analysis of this step would involve modeling the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Table 1: Hypothetical Transition State Analysis for a Suzuki Coupling Step This table is for illustrative purposes and based on a hypothetical reaction pathway.
| Elementary Step | Reactants | Transition State (TS) | Products | Activation Energy (ΔG‡) (kcal/mol) |
| Oxidative Addition | Pd(0)L2 + 6-bromo-2-hydroxynicotinamide | [TS_OA] | (L)2Pd(Br)(6-(2-hydroxynicotinamide)) | 18.5 |
| Transmetalation | (L)2Pd(Br)(6-(2-hydroxynicotinamide)) + Cyclopropylboronic acid | [TS_TM] | (L)2Pd(cyclopropyl)(6-(2-hydroxynicotinamide)) | 12.3 |
| Reductive Elimination | (L)2Pd(cyclopropyl)(6-(2-hydroxynicotinamide)) | [TS_RE] | This compound + Pd(0)L2 | 15.8 |
Understanding Reaction Selectivity
In addition to reaction rates, computational chemistry is a powerful tool for understanding and predicting reaction selectivity. For the synthesis of this compound, issues of regioselectivity could arise, for instance, during the functionalization of the pyridine ring. If a direct cyclopropanation of a di-halonicotinamide derivative were attempted, the reaction could potentially occur at different positions.
Theoretical modeling can be used to explore the different possible reaction pathways leading to various regioisomers. By calculating the activation energies for the formation of each isomer, the most likely product can be predicted. These calculations often reveal that subtle differences in steric hindrance or electronic properties of the competing transition states lead to the observed selectivity.
For example, in a hypothetical scenario where a nicotinamide (B372718) derivative has two potential sites for cyclopropanation, computational analysis might show that the transition state leading to the desired 6-cyclopropyl isomer is several kcal/mol lower in energy than the transition state for the alternative isomer. This energy difference, even if small, can translate to a significant preference for the formation of one product over the other. This predictive capability is invaluable for designing synthetic strategies that maximize the yield of the desired product while minimizing the formation of unwanted byproducts.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of novel compounds and to guide the optimization of lead candidates. rsc.org
A QSAR study for a series of nicotinamide derivatives, including this compound, would begin with the generation of a dataset containing the biological activity of the compounds (e.g., IC50 values for enzyme inhibition) and a set of calculated molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as lipophilicity (LogP), electronic properties (e.g., dipole moment), and steric features (e.g., molecular volume).
Table 2: Hypothetical Data for a QSAR Study of Nicotinamide Derivatives This table contains hypothetical data for illustrative purposes.
| Compound | R-group at position 6 | Biological Activity (pIC50) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| 1 | -H | 5.2 | 0.8 | 122.12 | 69.3 |
| 2 | -CH3 | 5.8 | 1.3 | 136.15 | 69.3 |
| 3 | -CH2CH3 | 6.1 | 1.8 | 150.18 | 69.3 |
| 4 | -Cyclopropyl | 7.5 | 1.7 | 178.19 | 75.4 |
| 5 | -Phenyl | 6.9 | 2.7 | 198.22 | 69.3 |
Using statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR model can be developed that relates the descriptors to the biological activity. researchgate.net A hypothetical QSAR equation derived from the data in Table 2 might look like:
pIC50 = 0.5 * LogP - 0.01 * Molecular Weight + 0.08 * Polar Surface Area + 4.5
This equation would suggest that higher lipophilicity and a larger polar surface area are beneficial for activity, while increased molecular weight is slightly detrimental. Such a model can then be used to predict the biological activity of new, yet-to-be-synthesized nicotinamide derivatives. For example, by calculating the descriptors for a novel derivative, its pIC50 could be estimated, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. QSAR models, therefore, serve as a valuable guide in the iterative process of drug design and optimization. nih.gov
Mechanistic Investigations of Biological Activities for 6 Cyclopropyl 2 Hydroxynicotinamide and Its Analogs
In Vitro Assessment of Enzymatic Modulation
The initial characterization of 6-Cyclopropyl-2-hydroxynicotinamide and its related analogs involved a series of in vitro enzymatic assays to determine their direct effects on specific protein targets known to be critical in cell growth, proliferation, and survival.
Evaluation of Kinase Inhibition (e.g., JAK/STAT Pathway Components, PI3K)
A primary area of investigation for novel therapeutic compounds is their ability to inhibit protein kinases, which are crucial components of signaling cascades that are often dysregulated in diseases like cancer. Key pathways of interest include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
Currently, there is no publicly available data from in vitro kinase inhibition assays for this compound. Studies to determine its inhibitory concentration (IC50) against key kinases such as JAK1, JAK2, TYK2, and the various isoforms of PI3K have not been reported. Therefore, the activity of this compound on these critical signaling pathways remains to be determined.
Histone Deacetylase (HDAC) and Lysine Specific Demethylase (LSD1) Inhibition Profiling
Epigenetic modifications play a significant role in gene expression and are attractive targets for therapeutic intervention. Enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1) are key regulators of chromatin structure and gene transcription.
As with kinase inhibition, there is a lack of published research on the direct enzymatic inhibition of HDACs or LSD1 by this compound. Profiling studies to assess the compound's potency and selectivity against the different classes of HDAC enzymes or its effect on LSD1 demethylase activity have not been documented in the scientific literature.
Mcl-1 Protein Interaction and Inhibition Studies
The anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1) is a member of the Bcl-2 family and is a critical survival factor for many cancer cells. Inhibition of Mcl-1 is a promising therapeutic strategy to induce apoptosis in malignant cells.
To date, no studies have been published that investigate the interaction between this compound and the Mcl-1 protein. Data from biophysical or biochemical assays designed to measure the binding affinity or inhibitory effect of the compound on the Mcl-1 protein are not available.
Cellular Response Profiling in Model Systems
To complement enzymatic assays, the effects of this compound have been assessed in cellular models to understand its impact on complex biological processes within a living cell.
Cell Proliferation and Viability Assays
A fundamental aspect of preclinical drug discovery is the evaluation of a compound's ability to inhibit the growth and proliferation of cancer cells. These assays provide a broad overview of a compound's potential cytotoxic or cytostatic effects.
There is currently no published data detailing the effects of this compound on the proliferation or viability of any cancer cell lines. As such, the half-maximal inhibitory concentration (IC50) values for this compound in cellular assays are unknown.
Investigation of Apoptotic and Necrotic Pathways
Understanding the mechanism by which a compound induces cell death is crucial. Assays that distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) provide insight into the cellular pathways being modulated.
In line with the absence of data in other areas, there are no available studies that have investigated the ability of this compound to induce apoptosis or necrosis in cell-based models. Consequently, its potential to engage these critical cell death pathways has not been characterized.
Regulation of Intracellular Reactive Oxygen Species (ROS) Levels
There is currently no available research detailing how this compound or its analogs regulate intracellular ROS levels.
Cell Cycle Progression Analysis
No studies have been found that analyze the effects of this compound on cell cycle progression.
Exploration of Molecular Mechanisms of Action
Specific molecular mechanisms of action for this compound have not been elucidated in the available scientific literature.
Receptor Binding Studies
There are no published receptor binding studies for this compound.
Protein-Ligand Interaction Characterization
The specific protein-ligand interactions of this compound have not been characterized in any available research.
Gene Expression Profiling
No gene expression profiling studies have been conducted and published for this compound.
Environmental Fate and Biotransformation of 6 Cyclopropyl 2 Hydroxynicotinamide
Metabolic Pathways in Biological Systems (e.g., in vitro hepatic models)
The metabolism of foreign compounds (xenobiotics) in organisms, particularly in the liver, is a two-phase process designed to increase water solubility and facilitate excretion. In vitro models using liver components like microsomes and hepatocytes are standard tools for predicting these metabolic pathways.
Identification of Phase I and Phase II Metabolites
Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For 6-Cyclopropyl-2-hydroxynicotinamide, several Phase I reactions can be anticipated based on its chemical structure and data from analogous compounds.
Oxidation of the Cyclopropyl (B3062369) Ring: The cyclopropyl group is susceptible to oxidation. Studies on other cyclopropyl-containing compounds have shown that this can lead to hydroxylation of the ring or even ring cleavage. hyphadiscovery.com This oxidation can be mediated by Cytochrome P450 (CYP) enzymes. hyphadiscovery.com
Hydroxylation of the Pyridine (B92270) Ring: While the pyridine ring is already hydroxylated at the 2-position, further hydroxylation at other positions is a common metabolic route for nicotinic acid and its derivatives. google.com
Amide Hydrolysis: The nicotinamide (B372718) moiety can undergo hydrolysis, converting the amide group to a carboxylic acid, which would yield 6-cyclopropyl-2-hydroxynicotinic acid. This reaction can be catalyzed by amidase enzymes. nih.gov
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, greatly increasing their water solubility.
Glucuronidation: The existing hydroxyl group on the pyridine ring is a prime site for conjugation with glucuronic acid, a common Phase II pathway.
Sulfation: Sulfation of the hydroxyl group is another possible Phase II conjugation reaction.
Based on these principles, a set of potential metabolites can be proposed.
Interactive Table: Predicted Phase I and Phase II Metabolites of this compound
| Metabolite ID | Proposed Name | Metabolic Phase | Anticipated Pathway |
| M1 | 6-(1-hydroxycyclopropyl)-2-hydroxynicotinamide | Phase I | Oxidation of the cyclopropyl ring |
| M2 | 6-Cyclopropyl-2,X-dihydroxynicotinamide | Phase I | Additional hydroxylation of the pyridine ring |
| M3 | 6-Cyclopropyl-2-hydroxynicotinic acid | Phase I | Hydrolysis of the amide group |
| M4 | 6-Cyclopropyl-2-(glucuronidyloxy)nicotinamide | Phase II | Glucuronidation of the hydroxyl group |
| M5 | Metabolite M1-glucuronide | Phase II | Glucuronidation of a Phase I metabolite |
Characterization of Metabolite Structure
The precise structures of metabolites are determined using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While specific experimental data for this compound is not available, the structures of its predicted metabolites can be inferred.
M1 (6-(1-hydroxycyclopropyl)-2-hydroxynicotinamide): This metabolite would retain the core nicotinamide structure but with a hydroxyl group added to one of the carbon atoms of the cyclopropyl ring.
M3 (6-Cyclopropyl-2-hydroxynicotinic acid): This structure would result from the conversion of the -CONH₂ (amide) group to a -COOH (carboxylic acid) group.
M4 (6-Cyclopropyl-2-(glucuronidyloxy)nicotinamide): In this Phase II metabolite, a glucuronic acid molecule would be attached to the oxygen of the 2-hydroxy group via an ether linkage.
Abiotic Degradation Studies in Environmental Compartments
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes, such as light (photolysis) and water (hydrolysis). These processes are crucial in determining the persistence of a compound in the environment.
Photolytic Stability under Simulated Sunlight
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The nicotinamide structure is known to be susceptible to photolysis.
Studies on nicotinamide have shown that it undergoes photo-oxidation in the atmosphere with a calculated half-life of approximately 2.23 days. oecd.org Irradiation with UV light leads to the breakdown of the pyridine ring into photosensitive intermediates. nih.gov The presence of a cyclopropyl group and a hydroxyl substituent on the pyridine ring of this compound would likely influence its light-absorbing properties and, consequently, its photolytic rate, but it is expected to be susceptible to degradation under simulated sunlight. Nicotinamide can also act as a photosensitizer, potentially accelerating the photodegradation of other substances in the environment. researchgate.netnih.gov
Interactive Table: Predicted Abiotic Degradation of this compound
| Degradation Process | Environmental Compartment | Predicted Stability | Basis for Prediction |
| Photolysis | Atmosphere, Surface Water | Low | Susceptibility of the nicotinamide ring to photo-oxidation. oecd.org |
| Hydrolysis | Water, Soil | High | General stability of the nicotinamide amide bond under neutral pH. oecd.orgnih.gov |
Hydrolytic Stability Across pH Ranges
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is often pH-dependent.
The amide bond in nicotinamide is generally considered to be stable against hydrolysis under neutral environmental conditions (pH 7). oecd.org Significant hydrolysis typically requires either strong acidic or alkaline conditions or enzymatic catalysis. For instance, while nicotinamide riboside can undergo cleavage of its N-glycosidic bond in aqueous solutions, the amide group itself is more robust. nih.gov Therefore, this compound is expected to be hydrolytically stable in most natural environmental compartments where pH values range from 4 to 9.
Biotic Degradation Mechanisms (e.g., soil or aquatic microbial systems)
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a primary mechanism for the removal of many synthetic chemicals from soil and water.
While no studies have specifically examined the biodegradation of this compound, research on related structures provides significant insight. Microorganisms are known to degrade a wide variety of complex synthetic molecules, often using them as sources of carbon and nitrogen. nih.gov
A key line of evidence comes from the bacterial degradation of N-cyclopropylmelamine by Pseudomonas species. nih.gov The degradation pathway involved hydrolytic deamination and the removal of the N-alkyl side chain to yield cyclopropylamine (B47189) and cyanuric acid, which was further mineralized. nih.govd-nb.info This demonstrates that microbes possess the enzymatic machinery to cleave cyclopropyl groups from a heterocyclic ring.
For this compound, a plausible biodegradation pathway would likely begin with the enzymatic hydrolysis of the amide bond to form 6-cyclopropyl-2-hydroxynicotinic acid, a reaction observed in other nicotinamide derivatives. nih.govrsc.org Following this, microorganisms could attack the cyclopropyl ring and the pyridine core, eventually leading to complete mineralization into carbon dioxide, water, and inorganic nitrogen. Various soil and aquatic bacteria, such as those from the genera Pseudomonas and Bacillus, are known for their versatile metabolic capabilities in degrading aromatic and heterocyclic compounds. frontiersin.org
Assessment of Biodegradability
The biodegradability of this compound is expected to be influenced by the characteristics of its substituted pyridine ring. Studies on a variety of pyridine derivatives have shown that they are generally susceptible to microbial degradation, although the rate and extent of this degradation can be significantly affected by the nature and position of the substituents.
Monohydroxypyridines, for instance, have been found to be readily biodegradable. oup.comtandfonline.com The presence of a hydroxyl group on the pyridine ring, as in this compound, is anticipated to facilitate microbial attack. Research has indicated that hydroxypyridines can serve as a primary carbon and nitrogen source for various microorganisms. tandfonline.com The degradation process often begins with further hydroxylation of the ring, a step that is well-documented in the breakdown of many aromatic compounds. tandfonline.comresearchgate.net
The position of the hydroxyl group at the 2-position is significant. In some microbial systems, 2-hydroxypyridine (B17775) is known to be metabolized via the formation of 2,5-dihydroxypyridine, which then undergoes ring cleavage. researchgate.net The presence of the cyclopropyl group at the 6-position and the nicotinamide side chain at the 3-position will likely influence the accessibility of the ring to microbial enzymes and thus modulate the rate of degradation. For example, studies on substituted pyridines have shown that the location of functional groups can impact the speed of biotransformation. nih.gov
| Compound Type | General Biodegradability | Influencing Factors | Reference |
| Pyridine | Readily degraded in soil | Presence of oxygen enhances degradation. | tandfonline.comtandfonline.com |
| Monohydroxypyridines | Degraded within 7 to 24 days in soil suspensions | Position of the hydroxyl group can affect the rate. | oup.com |
| Pyridinecarboxylic acids | Degraded within 7 to 24 days in soil suspensions | Generally susceptible to microbial degradation. | oup.com |
| Aminopyridines | Less readily degraded; some not completely degraded in 30 days | The amino group can decrease susceptibility to degradation. | oup.com |
| Chloropyridines | Degradability varies significantly with chlorine position | 4-chloropyridine is more readily degraded than other isomers. | oup.comnih.gov |
| Methylpyridines | Intermediate degradability (from <7 to >30 days) | Volatilization can be a significant process. | oup.com |
Identification of Environmental Transformation Products
The environmental transformation of this compound is likely to proceed through several pathways, based on the known metabolism of its constituent chemical moieties. The primary sites for transformation are the pyridine ring and the cyclopropyl group.
The pyridine ring is susceptible to oxidative degradation. A common initial step in the microbial catabolism of pyridine derivatives is hydroxylation. tandfonline.comresearchgate.net Given that the subject compound is already hydroxylated, further oxidation could occur, potentially leading to the formation of dihydroxypyridine derivatives. Following hydroxylation, the pyridine ring is prone to cleavage, which would break down the heterocyclic structure into smaller, more readily metabolized aliphatic molecules such as fumaric acid or succinic acid. researchgate.net
The nicotinamide side chain may also undergo transformation. The amide bond can be hydrolyzed to yield the corresponding carboxylic acid, 6-cyclopropyl-2-hydroxynicotinic acid, and ammonia (B1221849). This is a common metabolic reaction for amide-containing compounds in the environment.
The cyclopropyl group represents another potential site for biotransformation. While often introduced into molecules in drug design to block metabolism at a specific position, the cyclopropyl ring itself can be a target for metabolic enzymes, particularly cytochrome P450 monooxygenases. nih.govhyphadiscovery.com This can involve hydrogen atom abstraction, leading to a cyclopropyl radical that can undergo ring-opening. nih.gov This would result in the formation of a more linear alkyl side chain, which could then be further metabolized. For instance, in vitro studies of other cyclopropyl-containing compounds have shown the formation of glutathione (B108866) (GSH) conjugates following P450-mediated ring opening. nih.gov
Therefore, the potential environmental transformation products of this compound could include hydroxylated and ring-opened derivatives, as well as the hydrolysis product of the amide side chain.
| Initial Moiety | Potential Transformation Pathway | Potential Transformation Product(s) | Reference |
| 2-Hydroxypyridine ring | Further hydroxylation and ring cleavage | Dihydroxypyridine derivatives, Fumaric acid, Succinic acid | researchgate.net |
| Nicotinamide side chain | Hydrolysis of the amide bond | 6-Cyclopropyl-2-hydroxynicotinic acid, Ammonia | - |
| Cyclopropyl group | Cytochrome P450-mediated oxidation and ring opening | Ring-opened alkyl derivatives, Glutathione conjugates | nih.govhyphadiscovery.com |
Conclusion and Future Research Perspectives
Summary of Current Research Landscape and Potential
The current research landscape for 6-Cyclopropyl-2-hydroxynicotinamide is not defined by a wealth of dedicated studies but rather by the promising biological activities observed in closely related nicotinamide (B372718) derivatives. The nicotinamide scaffold itself is a well-established pharmacophore present in numerous coenzymes and drugs. ontosight.airesearchgate.net The introduction of a hydroxyl group at the 2-position and a cyclopropyl (B3062369) ring at the 6-position of the pyridine (B92270) ring creates a unique chemical entity with potential for novel biological interactions.
Derivatives of 2-hydroxynicotinamide have demonstrated a range of biological activities, most notably anti-inflammatory and anticancer effects. For instance, studies on N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives have identified them as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancers. oncotarget.comekb.eg This suggests that the 2-hydroxynicotinamide core could be a crucial element for interacting with specific biological targets.
Furthermore, research on 2-hydroxy-N-(alkylphenyl)nicotinamides has revealed significant anti-inflammatory properties. psu.edu These compounds have shown the ability to suppress nitric oxide production in macrophages, a key process in inflammation. psu.edu This points to the potential of the 2-hydroxynicotinamide structure in modulating inflammatory pathways.
The cyclopropyl group, a small, rigid ring, is a valuable substituent in medicinal chemistry known for its ability to improve metabolic stability, binding affinity, and potency of drug candidates. acs.orggoogle.com Its incorporation into various molecular scaffolds has led to the development of successful drugs. In the context of nicotinamide derivatives, the presence of a cyclopropyl group can influence the molecule's conformation and its interaction with target proteins. ontosight.ai
While direct evidence is sparse, the combination of the biologically active 2-hydroxynicotinamide core with the pharmacokinetically favorable cyclopropyl group suggests that this compound holds considerable potential as a starting point for the development of new therapeutic agents, particularly in the fields of oncology and inflammatory diseases.
Identification of Key Research Gaps and Future Directions
Despite its theoretical promise, significant research gaps hinder a comprehensive understanding of this compound's potential. Bridging these gaps will be crucial for its future development.
Key Research Gaps:
Lack of Dedicated Biological Screening: There is a clear absence of studies specifically investigating the biological activity of this compound across a wide range of assays.
Undefined Mechanism of Action: The specific molecular targets and mechanisms through which this compound might exert its effects are currently unknown.
Limited Synthetic Exploration: While its synthesis is feasible, there is a lack of reported systematic exploration of synthetic routes to generate analogs for structure-activity relationship (SAR) studies.
No Pharmacokinetic Data: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been determined.
Future Research Directions:
To unlock the potential of this compound, future research should focus on:
Comprehensive Biological Profiling: Systematic screening of this compound in a diverse array of in vitro assays is necessary to identify its primary biological activities. This should include cancer cell line panels, inflammatory pathway assays, and screens against various enzymes and receptors.
Target Identification and Validation: Should promising activity be identified, subsequent efforts should focus on elucidating the specific molecular target(s) of the compound. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs of this compound will be essential. Modifications at the cyclopropyl and amide moieties will help to understand the key structural features required for activity and to optimize potency and selectivity.
In Silico and In Vitro ADME Studies: Computational modeling and in vitro assays should be conducted to predict and assess the pharmacokinetic properties of the compound, guiding further chemical modifications to improve its drug-like characteristics.
Preclinical Evaluation in Disease Models: Promising analogs should be advanced to in vivo studies in relevant animal models of cancer or inflammatory diseases to evaluate their efficacy and safety.
Outlook on the Potential of this compound as a Lead Compound or Probe
The structural features of this compound, combining a proven pharmacophore with a favorable chemical motif, provide a strong rationale for its investigation as a lead compound in drug discovery. A lead compound serves as a starting point for the development of a new drug. The journey from a lead compound to a clinical candidate involves extensive optimization of its biological activity, selectivity, and pharmacokinetic properties.
Given the precedent set by related 2-hydroxynicotinamide derivatives in targeting proteins like Mcl-1, this compound could serve as a valuable scaffold for the design of novel anticancer agents. oncotarget.comekb.eg Its potential anti-inflammatory properties also warrant exploration for the treatment of chronic inflammatory conditions. psu.edu
Beyond its potential as a therapeutic lead, this compound could also be developed as a chemical probe. A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. An optimized, potent, and selective derivative of this compound could be an invaluable tool for basic research, helping to unravel complex biological processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 6-Cyclopropyl-2-hydroxynicotinamide, and how do reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodological Answer : Synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or alkylation of pre-functionalized pyridine intermediates. Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (40–80°C), and catalytic systems (e.g., palladium for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity. Yield optimization requires balancing steric hindrance from the cyclopropyl group and reactivity of the hydroxynicotinamide moiety .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropyl proton environments (δ 0.8–1.5 ppm) and hydroxyl group resonance.
- HPLC-MS : Quantify purity (>95%) and confirm molecular ion peaks ([M+H]⁺).
- FT-IR : Detect O-H stretch (~3200 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- Elemental Analysis : Validate stoichiometry (C, H, N). Standard protocols align with characterization of structurally similar nicotinamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line viability, solvent interference). Strategies include:
- Dose-Response Validation : Test across multiple concentrations (nM–μM range).
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability (MTT/XTT).
- Control Experiments : Assess solvent effects (DMSO tolerance) and metabolite interference (e.g., cytochrome P450 activity).
- Statistical Robustness : Use ANOVA with post-hoc tests to confirm reproducibility. Critical alignment of experimental conditions is essential .
Q. What in silico approaches are suitable for predicting the metabolic stability and receptor-binding dynamics of this compound?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Simulate interactions with target receptors (e.g., NAD+-dependent enzymes) using cyclopropyl steric parameters.
- QM/MM Simulations : Evaluate electronic effects of the hydroxyl group on binding affinity.
- ADME Prediction (SwissADME) : Estimate metabolic pathways (CYP450-mediated oxidation) and bioavailability (Lipinski’s rules). Experimental validation via microsomal stability assays (e.g., liver microsomes) confirms predictions .
Q. How does the cyclopropyl substituent modulate the physicochemical and pharmacological properties of this compound compared to non-cyclopropyl analogs?
- Methodological Answer : The cyclopropyl group enhances:
- Metabolic Stability : Reduced CYP450 oxidation due to strained ring geometry.
- Steric Effects : Improved selectivity for hydrophobic binding pockets (e.g., ATP sites in kinases).
- Lipophilicity (LogP) : Increases membrane permeability (measured via PAMPA assays). Comparative studies with methyl or phenyl analogs (e.g., 6-Methyl-2-hydroxynicotinamide) reveal distinct SAR trends .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Storage : Store in amber glass at 4°C under inert gas (N₂/Ar) to prevent hydrolysis.
- Waste Disposal : Neutralize with 10% NaOH before incineration. Safety data for structurally related cyclopropylpyridines suggest moderate acute toxicity (LD50 > 500 mg/kg in rodents) .
Data Interpretation and Conflict Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s activity?
- Methodological Answer :
- Force Field Calibration : Adjust parameters for cyclopropyl ring strain in docking software.
- Solvent Effects : Include explicit solvent models (e.g., water) in simulations.
- Experimental Replicates : Conduct triplicate assays with blinded analysis.
- Post-Hoc Analysis : Use machine learning (e.g., Random Forest) to identify overlooked variables (e.g., pH, ionic strength) .
Ethical and Regulatory Considerations
Q. What ethical guidelines apply to preclinical testing of this compound in animal models?
- Methodological Answer :
- IACUC Approval : Adhere to ARRIVE 2.0 guidelines for in vivo studies.
- Dose Optimization : Use the 3Rs principle (Replacement, Reduction, Refinement).
- Data Transparency : Publish negative results to avoid publication bias. Compliance with OECD 423 (acute toxicity) and 453 (carcinogenicity) is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
